molecular formula C11H18OSi B103389 (4-Methoxy-benzyl)-trimethyl-silane CAS No. 17988-20-4

(4-Methoxy-benzyl)-trimethyl-silane

Cat. No.: B103389
CAS No.: 17988-20-4
M. Wt: 194.34 g/mol
InChI Key: YZNOHWUDLGWICS-UHFFFAOYSA-N
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Description

(4-Methoxy-benzyl)-trimethyl-silane is an organosilicon compound that features a trimethylsilyl group attached to a 4-methoxybenzyl moiety. This compound is of interest in organic synthesis due to its utility as a protecting group and its involvement in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxy-benzyl)-trimethyl-silane typically involves the reaction of 4-methoxybenzyl chloride with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxy-benzyl)-trimethyl-silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxybenzaldehyde, while reduction of the benzyl group can produce 4-methoxybenzyl alcohol .

Mechanism of Action

The mechanism of action of (4-Methoxy-benzyl)-trimethyl-silane involves the stabilization of reactive intermediates through the electron-donating effects of the methoxy group and the steric protection provided by the trimethylsilyl group. This allows for selective reactions and the formation of desired products with high yields .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Methoxy-benzyl)-trimethyl-silane is unique due to its balance of steric protection and electronic effects, making it a versatile reagent in organic synthesis. Its trimethylsilyl group provides steric hindrance that protects reactive sites, while the methoxy group offers electron-donating properties that stabilize intermediates .

Properties

IUPAC Name

(4-methoxyphenyl)methyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OSi/c1-12-11-7-5-10(6-8-11)9-13(2,3)4/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNOHWUDLGWICS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452117
Record name (4-Methoxybenzyl)-trimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17988-20-4
Record name (4-Methoxybenzyl)-trimethyl-silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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